An In-depth Technical Guide to 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
An In-depth Technical Guide to 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
CAS Number: 1260683-15-5[1]
This technical guide provides a comprehensive overview of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular salt, this guide also draws upon information available for the parent compound, 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline, and the broader class of tetrahydroquinolines to provide a thorough understanding of its synthesis, properties, and potential applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1260683-15-5 | [1] |
| Molecular Formula | C₁₀H₁₁ClF₃N | [1] |
| Molecular Weight | 237.65 g/mol | [4] |
| Appearance | White to Off-White Solid (Predicted) | N/A |
| Boiling Point | 217.4°C at 760 mmHg (for the isomeric isoquinoline) | [4] |
| Purity | Typically >95% (Commercial availability) | [1] |
| Storage | 2-8°C (Recommended for similar compounds) | [5] |
Synthesis and Experimental Protocols
The synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reduction of the corresponding quinoline precursor, 5-trifluoromethylquinoline. Catalytic hydrogenation is a common and effective method for this transformation.[6][7][8]
General Experimental Protocol: Catalytic Hydrogenation of a Substituted Quinoline
This protocol is a representative example for the hydrogenation of a substituted quinoline and may be adapted for the synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline.[6][7][9][10]
Materials:
-
5-Trifluoromethylquinoline (Substrate)
-
Palladium on carbon (Pd/C, 5-10 mol%) or other suitable catalysts (e.g., Cobalt-based, Ruthenium-based, Iridium-based)[6][7][9]
-
Hydrogen gas (H₂)
-
Solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol) for salt formation.
Procedure:
-
Catalyst and Substrate Preparation: In a suitable hydrogenation vessel, the 5-trifluoromethylquinoline is dissolved in the chosen solvent. The catalyst (e.g., Pd/C) is then added to the solution under an inert atmosphere.
-
Hydrogenation: The vessel is connected to a hydrogen source and purged several times to remove air. The reaction is then stirred under a hydrogen atmosphere (pressure may vary from atmospheric to 50-100 atm) at a specified temperature (e.g., 25-80°C) for a duration of 12-48 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).[7][9]
-
Work-up: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and a solution of HCl in a compatible solvent is added dropwise with stirring. The resulting precipitate, 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: A generalized workflow for the synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride.
Role in Drug Discovery and Development
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[11] The introduction of a trifluoromethyl (-CF₃) group is a common strategy in drug design to enhance a molecule's pharmacological profile.[3][12]
Key Contributions of the Trifluoromethyl Group:
-
Increased Lipophilicity: The -CF₃ group can enhance the molecule's ability to cross cell membranes.[2]
-
Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can increase the drug's half-life.[2]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[2]
-
Improved Bioavailability: By modifying the physicochemical properties, the -CF₃ group can lead to better absorption and distribution of the drug in the body.
Given these properties, 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a valuable building block for the synthesis of novel therapeutic agents. While specific biological activities for this exact compound are not widely reported, related tetrahydroquinoline derivatives have shown promise in various therapeutic areas, including:
-
Anticancer Agents: Some tetrahydroquinoline derivatives have been investigated as inhibitors of signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[13]
-
Neuroprotective Agents: The tetrahydroquinoline core is present in compounds being studied for neurodegenerative diseases like Alzheimer's.[14]
-
Antimicrobial and Antiviral Agents: Various derivatives have demonstrated activity against bacteria, fungi, and viruses.[14]
References
- 1. 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride | CAS:1260683-15-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. echemi.com [echemi.com]
- 5. 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jelsciences.com [jelsciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
